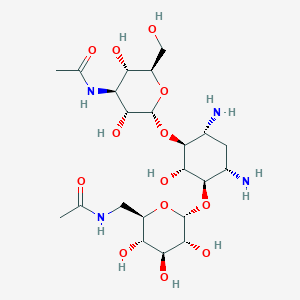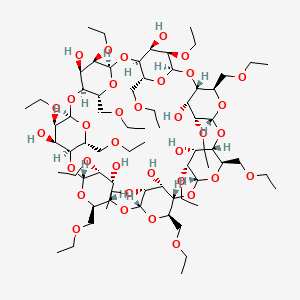
3'',6'-di-N-acetylkanamycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3'',6'-di-N-acetylkanamycin A is a N(6')-acetylkanamycin and a N(3'')-acetylkanamycin. It derives from a kanamycin A.
Scientific Research Applications
Regulation of N-acetylkanamycin amidohydrolase in Kanamycin Fermentation
- Study Insight : The regulation of N-acetylkanamycin amidohydrolase (NAKA) in a Streptomyces kanamyceticus strain was studied, revealing details about the formation and activity of NAKA in relation to kanamycin fermentation. It was found that the formation of NAKA proceeded parallelly with the increase of both kanamycin and N-acetylkanamycin in the initial period, elucidating changes in the chemical composition of cells in the idiophase of the fermentation process (Satoh, Ogawa, & Satomura, 1976).
Development of Semisynthetic Aminoglycoside Antibiotics
- Study Insight : Research into the development of semisynthetic aminoglycoside antibiotics, like amikacin and netilmicin, highlighted their construction from kanamycin by introducing specific side chains. These modifications are designed to block the access of aminoglycoside-modifying enzymes to their target sites, which is a critical resistance mechanism in bacteria (Kondo & Hotta, 1999).
Chemoenzymatic Generation of N-Acylated Aminoglycosides
- Study Insight : This research involved the development of a methodology using aminoglycoside acetyltransferases (AACs) and unnatural acyl coenzyme A analogues for the chemoenzymatic generation of N-acylated aminoglycoside analogues. The study provided insights into the antibacterial potential of these synthetic analogues, contributing to understanding the substrate promiscuity of drug-modifying enzymes (Green et al., 2009).
Resistance to Semisynthetic Aminoglycosides
- Study Insight : Research on aminoglycosides, including amikacin, focused on bacterial resistance mechanisms, predominantly enzymatic modifications. The study provided insights into the development of new aminoglycosides that are refractory to these resistance mechanisms (Ramírez & Tolmasky, 2017).
Synthesis and Properties of Kanamycin C Derivatives
- Study Insight : This research involved the synthesis of kanamycin C and its derivatives, active against resistant bacteria. The study highlights the chemical conversion processes of kanamycin B into kanamycin C and the synthesis of its derivatives, contributing to understanding the chemical structure and properties of these antibiotics (Kondo et al., 1977).
Structural Studies on Antibiotic Resistance Enzymes
- Study Insight : Structural studies on enzymes like aminoglycoside 6'-N-acetyltransferase provide insights into the mechanisms of antibiotic resistance in bacteria. Understanding these structures aids in developing therapeutic agents that could overcome antibiotic resistance (Wybenga-Groot et al., 1999).
properties
Molecular Formula |
C22H40N4O13 |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
N-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-3-[(2S,3R,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-diamino-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide |
InChI |
InChI=1S/C22H40N4O13/c1-6(28)25-4-10-14(31)16(33)17(34)22(36-10)39-20-9(24)3-8(23)19(18(20)35)38-21-15(32)12(26-7(2)29)13(30)11(5-27)37-21/h8-22,27,30-35H,3-5,23-24H2,1-2H3,(H,25,28)(H,26,29)/t8-,9+,10-,11-,12+,13-,14-,15-,16+,17-,18-,19+,20-,21-,22-/m1/s1 |
InChI Key |
HUAYXMGRIABALH-CHOMWAFYSA-N |
Isomeric SMILES |
CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)C)O)N)N)O)O)O |
Canonical SMILES |
CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)NC(=O)C)O)N)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Heptyl-5-hydroxyphenyl) 2-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B1255207.png)
![(1S,2S,4S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1255208.png)




![2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1255219.png)

![[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(3R,4S,5S)-2,4,5-trihydroxyoxan-3-yl] hydrogen phosphate](/img/structure/B1255222.png)


![[(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[[(3S,5R,9S,12R,13R,14S)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B1255228.png)

